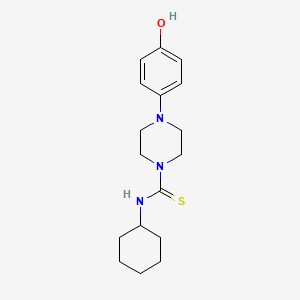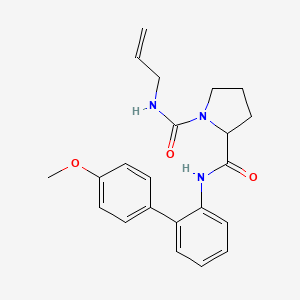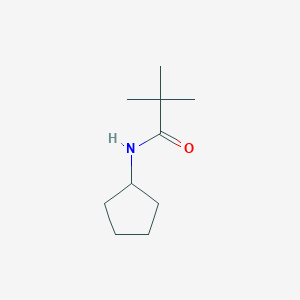![molecular formula C23H22FN3O2 B6075325 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by inhibiting the enzyme DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose metabolism and decreased blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its specificity for DPP-4. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism without the confounding effects of other enzymes. However, one limitation of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are a number of future directions for the study of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is the investigation of its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Finally, the effects of long-term treatment with 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide on glucose and lipid metabolism should be investigated in animal models.
Métodos De Síntesis
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with (S)-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then reacted with 3-fluorobenzylamine to form the final product, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Aplicaciones Científicas De Investigación
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-4 inhibitors such as 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-18-7-3-6-17(14-18)16-27-13-5-10-21(27)23(28)26-20-9-1-2-11-22(20)29-19-8-4-12-25-15-19/h1-4,6-9,11-12,14-15,21H,5,10,13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPZCJLGCAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)


![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)